Amprolium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

One area of scientific research focuses on amprolium's mechanism of action against Eimeria parasites. Researchers investigate how amprolium disrupts the parasite's life cycle within the host animal. This can involve studies on the cellular and molecular level to understand how amprolium interferes with the parasite's development, reproduction, or nutrient uptake [Source 1].

Source 1: Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate PubMed: )

Development of Drug Resistance

Another area of research explores the development of drug resistance in Eimeria parasites to amprolium. This is a critical issue in poultry production, as prolonged use of the medication can select for resistant parasite strains. Scientists investigate the emergence and spread of resistance, as well as potential mitigation strategies [Source 2].

Source 2: Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis PMC: )

Amprolium is an organic compound primarily used as a coccidiostat in veterinary medicine, particularly for poultry. It acts as a thiamine analogue, effectively blocking the thiamine transporter in Eimeria species, which are responsible for coccidiosis—a parasitic disease affecting the intestinal tract of birds. By inhibiting thiamine uptake, Amprolium disrupts carbohydrate metabolism in these parasites, thereby reducing their growth and reproduction. Despite its moderate efficacy, it is favored for its low resistance issues and is often used in combination with sulfonamides for prophylactic treatment in chickens and cattle .

Amprolium acts as a thiamine (vitamin B1) antagonist []. It competitively inhibits the uptake of thiamine by the parasite Eimeria, a single-celled organism responsible for coccidiosis [, ]. Deprived of thiamine, the parasite cannot utilize essential nutrients, leading to its death and preventing the progression of coccidiosis [].

Amprolium's primary biological activity is as an anti-coccidial agent. Its mechanism involves competitive inhibition of thiamine uptake in Eimeria species, leading to impaired energy metabolism and eventual cell death. This action not only helps control coccidiosis but also minimizes the development of resistance among parasites, making it a valuable tool in poultry health management . Furthermore, studies indicate that Amprolium has a relatively low toxicity profile in mammals, with acute oral toxicity levels showing a high LD50 value (e.g., 3,980 mg/kg in mice) which suggests a good safety margin when used appropriately .

Amprolium can be synthesized through a multi-step process involving:

- Condensation Reaction: Ethoxymethylenemalononitrile reacts with acetamidine.

- Formation of Pyrimidine: This involves conjugate addition followed by loss of ethoxide.

- Reduction and Methylation: The resulting nitrile undergoes reduction to form an aminomethyl compound, which is then exhaustively methylated.

- Displacement Reactions: The final product is obtained by displacing halogen with α-picoline to yield Amprolium .

Amprolium is primarily utilized in veterinary medicine as a coccidiostat to prevent and treat coccidiosis in poultry and livestock. Its application extends to:

- Poultry Farming: Preventing outbreaks of coccidiosis during critical growth phases.

- Cattle Management: Used prophylactically alongside other medications to enhance animal health and productivity.

- Research: Investigated for potential applications in other parasitic infections due to its mechanism of action against thiamine-dependent organisms .

Amprolium shares similarities with several other compounds used for similar purposes in veterinary medicine and parasitology:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sulfadiazine | Inhibits folic acid synthesis | Often combined with Amprolium for enhanced efficacy |

| Monensin | Disrupts ion transport | Primarily used as an antibiotic rather than a coccidiostat |

| Toltrazuril | Inhibits mitochondrial respiration | Broad-spectrum activity against various protozoa |

| Clopidol | Disrupts energy metabolism | Used specifically against Eimeria species |

Amprolium's unique mechanism as a thiamine analogue distinguishes it from these compounds, making it particularly effective against coccidiosis while maintaining a favorable safety profile .

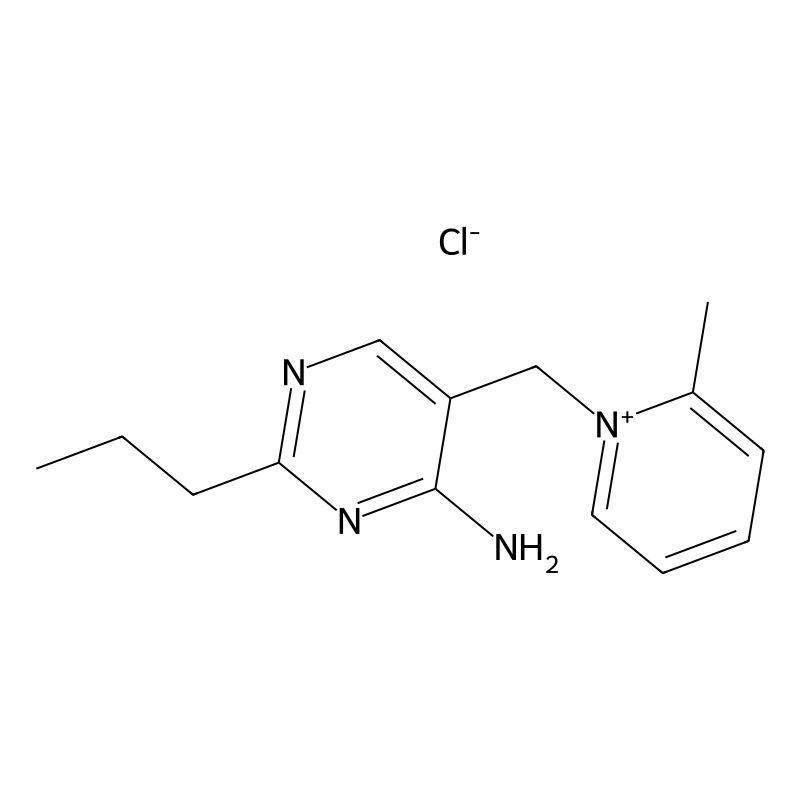

Amprolium represents a synthetic organic compound characterized by a unique bicyclic heterocyclic structure consisting of a pyrimidine ring connected to a pyridinium ring system. The compound exists in two primary forms: the free base and the hydrochloride salt, with distinct molecular formulas reflecting their different chemical compositions.

The free base form of amprolium possesses the molecular formula C₁₄H₁₉ClN₄, corresponding to a molecular weight of 278.78 grams per mole [1] [2] [3]. This formulation encompasses fourteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, and four nitrogen atoms arranged in a specific three-dimensional configuration. The hydrochloride salt, which represents the most commonly encountered and pharmaceutically relevant form, exhibits the molecular formula C₁₄H₂₀Cl₂N₄ with an associated molecular weight of 315.24 grams per mole [4] [5] [6].

The systematic International Union of Pure and Applied Chemistry nomenclature for amprolium designates it as 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride [2] [7] [6]. This nomenclature precisely describes the structural arrangement, indicating the presence of an amino-substituted pyrimidine ring bearing a propyl substituent, which is connected via a methylene bridge to a methylated pyridinium moiety.

The exact mass of the amprolium base has been determined through high-resolution mass spectrometry to be 278.129822 grams per mole [8], while the monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, equals 278.129824 grams per mole [1]. These precise mass measurements prove essential for analytical identification and quantification procedures.

Structural Comparison with Thiamine

The structural architecture of amprolium exhibits remarkable similarity to thiamine (vitamin B₁), a relationship that forms the foundation of its biological activity as a thiamine antagonist. Both compounds share fundamental structural elements while displaying critical differences that confer their distinct biological properties and chemical behaviors.

The core structural framework of both molecules consists of two heterocyclic rings connected by a methylene bridge. Amprolium features a pyrimidine ring linked to a pyridinium ring system, while thiamine contains a pyrimidine ring connected to a thiazole ring [9] [10] [11] [12]. This substitution of the thiazole ring in thiamine with a pyridinium ring in amprolium represents the most significant structural difference between these compounds.

Both compounds contain a pyrimidine ring bearing an amino group at the 4-position and an alkyl substituent at the 2-position [9] [11] [12]. However, the nature of the alkyl substituent differs substantially: amprolium possesses a propyl group at the 2-position of the pyrimidine ring, whereas thiamine contains a methyl group at the corresponding position [9] [11] [12]. This structural modification contributes to the altered binding affinity and biological activity of amprolium compared to thiamine.

The presence of quaternary nitrogen atoms distinguishes both compounds from many other heterocyclic systems. Amprolium contains a quaternary nitrogen within its pyridinium ring, while thiamine features a quaternary nitrogen in its thiazolium ring structure [9] [11]. Both molecules consequently carry a positive charge, resulting in their classification as cationic compounds [9] [11].

A critical structural difference lies in the absence of the hydroxyethyl side chain in amprolium, which is present in thiamine attached to the thiazole ring [11] [12]. Thiamine contains a 2-hydroxyethyl substituent that plays crucial roles in its enzymatic functions, whereas amprolium lacks this hydroxyl-containing moiety [11] [12]. Additionally, thiamine incorporates a sulfur atom within its thiazole ring system, while amprolium contains no sulfur atoms in its molecular structure [11] [12].

Physical Properties

Molecular Weight and Mass Specifications

The molecular weight determinations for amprolium demonstrate the precision required for accurate chemical characterization and analytical applications. The free base form exhibits a molecular weight of 278.78 grams per mole, while the clinically and commercially relevant hydrochloride salt displays a molecular weight of 315.24 grams per mole [4] [5] [6]. The difference of 36.46 grams per mole between these forms corresponds precisely to the addition of one molecule of hydrogen chloride during salt formation.

High-resolution mass spectrometric analysis has established the exact mass of amprolium base as 278.129822 grams per mole [8]. This measurement, obtained using sophisticated analytical instrumentation, provides the precise mass value necessary for definitive compound identification in complex mixtures. The monoisotopic mass, calculated using the most abundant isotopes of each constituent element (¹²C, ¹H, ³⁵Cl, ¹⁴N), equals 278.129824 grams per mole [1].

Solubility Parameters

The solubility characteristics of amprolium hydrochloride demonstrate significant variation across different solvent systems, reflecting the compound's ionic nature and specific molecular interactions with various chemical environments. These solubility properties prove crucial for formulation development, analytical procedures, and understanding the compound's behavior in biological systems.

Amprolium hydrochloride exhibits exceptional solubility in highly polar protic solvents. The compound demonstrates free solubility in water, methanol, and 95% ethanol [2] [5] [6]. Quantitative solubility studies have revealed that the maximum solubility in methanol reaches 12.99 × 10⁻⁴ mole fraction at 313.15 Kelvin [13]. The aqueous solutions of amprolium hydrochloride display acidic characteristics, with a pH range of 2.5 to 3.0 for 10% solutions [2] [5] [6].

The solubility profile exhibits intermediate behavior in certain polar aprotic solvents. Dimethyl sulfoxide readily dissolves amprolium hydrochloride, while dimethylformamide also supports good solubility [2] [14]. However, the compound shows sparingly soluble characteristics in absolute ethanol and isopropanol [2].

Poor solubility characterizes amprolium hydrochloride behavior in less polar organic solvents. The compound proves practically insoluble in butanol, dioxane, ethyl acetate, acetonitrile, chloroform, and isooctane [2] [6]. Ether displays slightly better solubility compared to these solvents, though still classified as slightly soluble [6].

Interestingly, acetone demonstrates high solubility for amprolium hydrochloride despite its moderate polarity [13]. This exceptional solubility in acetone represents an anomaly compared to other ketone solvents and suggests specific favorable interactions between the amprolium cation and acetone molecules.

Stability Characteristics

The thermal stability of amprolium exhibits temperature-dependent behavior with distinct decomposition characteristics. The free base form demonstrates thermal decomposition occurring at 246-248°C [3], while the hydrochloride salt shows a slightly lower decomposition temperature range of 239.0-243.0°C [5] [6]. The specific decomposition temperature for the hydrochloride salt has been precisely determined as 248-249°C under standard analytical conditions [6].

Chemical stability studies reveal that amprolium remains stable under normal storage conditions when maintained in an inert atmosphere at room temperature [5] [6]. The compound demonstrates incompatibility with strong acids, strong bases, and strong oxidizing agents, which can lead to chemical degradation [3]. Mixed into feed formulations, amprolium exhibits slow decomposition under neutral conditions, particularly when subjected to elevated temperatures [6].

The crystalline stability of amprolium hydrochloride proves adequate for pharmaceutical and commercial applications when stored at temperatures between 0-6°C [3]. Long-term stability studies indicate that properly stored amprolium maintains its chemical integrity and biological activity over extended periods under appropriate conditions.

Chemical Reactivity Profile

The chemical reactivity of amprolium stems from its unique structural features, particularly the presence of multiple nitrogen-containing heterocyclic rings and the quaternary pyridinium system. These structural elements confer specific reactivity patterns that distinguish amprolium from other heterocyclic compounds and contribute to its biological activity profile.

The pyridinium ring system in amprolium functions as an electron-withdrawing group, significantly influencing the overall electronic distribution within the molecule [15] [16]. This quaternary nitrogen center renders the pyridinium ring susceptible to nucleophilic attack, particularly at positions adjacent to the positively charged nitrogen atom [17]. The electron-deficient nature of the pyridinium system affects the reactivity of adjacent functional groups and influences the compound's interaction with biological targets.

The amino group located at the 4-position of the pyrimidine ring exhibits basic properties characteristic of aromatic amines, though its basicity is modulated by the electron-withdrawing effects of the pyrimidine ring system [18] [16]. This amino functionality can participate in hydrogen bonding interactions, both as a donor and through resonance with the pyrimidine π-system [18]. The propyl substituent at the 2-position of the pyrimidine ring provides steric bulk that influences molecular conformation and intermolecular interactions.

The methylene bridge connecting the two ring systems serves as a flexible linker that allows conformational mobility between the pyrimidine and pyridinium moieties [19]. This structural flexibility contributes to the compound's ability to adopt multiple conformations, which has been observed in crystallographic studies and influences both chemical reactivity and biological activity [19].

Chemical degradation studies have revealed that amprolium exhibits susceptibility to hydrolytic conditions, particularly under alkaline pH conditions [20] [21]. Forced degradation experiments demonstrate that the compound undergoes decomposition when exposed to thermal, photolytic, oxidative, and acid-base hydrolytic stress conditions [20]. The degradation products formed under these conditions have been characterized and show distinct chromatographic profiles from the parent compound [20].

Crystalline Structure

The crystalline structure of amprolium represents a complex three-dimensional arrangement influenced by multiple intermolecular interactions, including hydrogen bonding, electrostatic forces, and van der Waals interactions. The compound's ability to form stable crystalline phases depends critically on the balance between these various molecular forces and the conformational flexibility inherent in its structure.

Amprolium hydrochloride crystallizes as a white to off-white crystalline powder with characteristic morphological properties [5] [6]. The crystal structure exhibits specific packing arrangements that maximize favorable intermolecular interactions while minimizing unfavorable steric contacts. X-ray crystallographic analysis has revealed that the compound can adopt multiple conformational states within the crystal lattice, contributing to its structural complexity [19].

The presence of multiple hydrogen bonding donors and acceptors within the amprolium structure creates extensive hydrogen bonding networks within the crystal lattice [22] [19]. The amino group on the pyrimidine ring serves as a hydrogen bond donor, while the pyrimidine nitrogen atoms function as hydrogen bond acceptors [22]. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid state [22].

Conformational disorder represents a significant feature of amprolium crystals, with two primary sources of structural flexibility identified: rotation of the pyrimidine ring relative to the pyridinium system and conformational changes in the propyl substituent [19]. The pyrimidine ring can adopt different orientations relative to the methylene bridge, resulting in distinct hydrogen bonding patterns and packing arrangements [19]. Similarly, the propyl chain exhibits conformational flexibility that contributes to structural disorder within the crystal lattice [19].

The quaternary pyridinium center introduces electrostatic interactions that influence crystal packing arrangements [15] [19]. The positive charge localized on the pyridinium nitrogen creates favorable interactions with electron-rich regions of neighboring molecules and with chloride counterions [15]. These electrostatic forces contribute to the overall lattice energy and thermal stability of the crystalline form [15].

Crystallization studies have revealed that amprolium can form different polymorphic forms depending on crystallization conditions, though detailed polymorphic characterization remains limited in the literature [19]. The compound's tendency toward conformational disorder and the presence of multiple interaction sites create challenges for obtaining high-quality single crystals suitable for detailed structural analysis [19].

Synthetic Pathways and Mechanisms

The synthetic chemistry of amprolium involves a multi-step process that constructs both the pyrimidine and pyridinium components of the molecule through carefully orchestrated chemical transformations. The primary synthetic route, first developed by Grewe and colleagues, remains the foundation for modern amprolium production [1] [2].

Condensation of Ethoxymethylenemalononitrile with Acetamidine

The initial step in amprolium synthesis involves the condensation of ethoxymethylenemalononitrile with acetamidine hydrochloride to form the pyrimidine core structure [1] [2]. This reaction proceeds through a nucleophilic addition mechanism where the amidine nitrogen acts as a nucleophile attacking the activated methylene carbon of the malononitrile derivative [2].

The reaction mechanism involves conjugate addition of the amidine nitrogen to the ethoxymethylenemalononitrile, followed by loss of ethoxide. The remaining amidine nitrogen subsequently adds to one of the nitrile groups, leading to cyclization and formation of the substituted pyrimidine ring [1]. This condensation-cyclization reaction can be carried out under various conditions, with modern microreactor systems achieving yields of 90.1% through precise control of temperature (55°C) and residence time (20-30 minutes) [2].

Alternative approaches have been developed to improve the efficiency of this transformation. One notable method employs dimethylaminomethylenemalononitrile instead of ethoxymethylenemalononitrile, which has been shown to provide better yields and more consistent product formation [2]. The reaction is typically conducted in methanol with sodium methoxide as the base, and the molar ratio of reactants can be optimized between 1:0.6-1.2 for acetamidine hydrochloride to malononitrile derivative [2].

Methylation and Halogen Displacement Reactions

Following the formation of the pyrimidine intermediate, the synthetic pathway continues with reduction of the nitrile group to form 2-methyl-4-amino-5-aminomethylpyrimidine [1]. This reduction can be accomplished through catalytic hydrogenation or by treatment with lithium aluminum hydride. The aminomethyl compound then undergoes exhaustive methylation to introduce the quaternary ammonium functionality [1].

The methylation process typically employs methylating agents such as methyl iodide or dimethyl sulfate. The reaction proceeds through sequential methylation steps, ultimately forming a quaternary ammonium salt. This is followed by displacement of the activated quaternary nitrogen by bromide ion, which serves as an intermediate in the final coupling step [1].

The halogen displacement reaction involves treatment of the methylated intermediate with a halogenating agent, typically resulting in the formation of a bromide or chloride salt. This intermediate is crucial for the subsequent displacement reaction that introduces the pyridinium moiety [1].

Alternative Synthesis Routes

Several alternative synthetic approaches have been developed to address limitations in the traditional Grewe synthesis and to improve overall efficiency and environmental sustainability [3] [4] [5].

Microreactor Synthesis: Modern continuous flow microreactor systems have been developed for the preparation of 2-methyl-4-amino-5-cyanopyrimidine, offering superior control over reaction parameters and improved yields [2]. These systems utilize T-type micromixers with precise temperature control and optimized flow rates to achieve conversions exceeding 98% with yields of 90.1% [2].

One-Pot Condensation Methods: Alternative condensation approaches have been explored using formaldehyde as a mediating reagent. This method involves the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde in tert-butanol at 65-70°C, followed by oxidation with tert-butyl hydroperoxide. This approach has demonstrated yields of 92.6% with high purity (99.6% by HPLC) [4].

Direct Amination Routes: An improved process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine involves direct conversion of 5-alkoxymethylpyrimidines through reaction with ammonia in the presence of Lewis acid catalysts such as aluminum oxide [5]. This method eliminates several intermediate steps and can achieve direct conversion at temperatures of 210-300°C [5].

Modified Industrial Processes: Commercial production has evolved to incorporate improved purification and crystallization techniques. High-purity granular amprolium hydrochloride can be prepared through controlled crystallization using isopropanol as an anti-solvent, followed by activated carbon treatment for decolorization [3] [6].

Structure-Activity Relationship (SAR) Principles

The structure-activity relationship of amprolium is fundamentally based on its ability to mimic thiamine while lacking the functional groups necessary for conversion to the active coenzyme thiamine pyrophosphate [7] [8]. Understanding these SAR principles is crucial for both optimization of synthetic routes and development of analogues.

Pyrimidine Ring Requirements: The pyrimidine ring serves as the core heterocycle that provides thiamine mimicry through hydrogen bonding interactions with target proteins [7]. The 2-propyl substituent on the pyrimidine ring provides essential hydrophobic interactions that contribute to binding affinity, while the 4-amino group is critical for biological activity and cannot be substituted without loss of function [7] [8].

Methylene Bridge Function: The methylene bridge connecting the pyrimidine and pyridinium rings is essential for maintaining proper spatial orientation between the two heterocyclic systems [7]. Alterations to this linker region significantly impact biological activity, indicating that precise geometric positioning is required for effective thiamine receptor binding [7].

Quaternary Ammonium Center: The pyridinium moiety with its permanent positive charge is crucial for membrane interaction and cellular uptake [8]. The quaternary nitrogen center determines selectivity for parasite thiamine transporters over host transporters, providing the basis for amprolium's anticoccidial activity [8].

Thiamine Structural Mimicry: Amprolium lacks the hydroxyethyl functionality present in thiamine, preventing its phosphorylation to the active coenzyme form [8]. This structural deficiency is the basis for its competitive inhibition mechanism, as it can bind to thiamine-dependent enzymes but cannot support catalytic activity [8].

Structural Analogues and Derivatives

The development of amprolium analogues has focused on modifications to individual components of the molecule while maintaining the essential structural features required for activity [9] [10] [11].

Pyrimidine Ring Modifications: Various substitutions on the pyrimidine ring have been explored to modulate activity and selectivity. Analogues with different alkyl substituents at the 2-position have been synthesized, with the propyl group representing the optimal balance between activity and selectivity [9]. Modifications to the amino group at the 4-position generally result in loss of activity, confirming its essential role [9].

Central Ring Variations: Alternative heterocyclic systems have been investigated as replacements for the pyrimidine ring. Triazole-based analogues have been developed that maintain inhibitory activity against thiamine-dependent enzymes while providing different selectivity profiles [10] [11]. These analogues typically feature neutral aromatic rings in place of the charged thiazolium system [11].

Metal-Binding Group Modifications: Thiamine analogues incorporating different metal-binding groups have been developed to modulate enzyme inhibition profiles. Compounds featuring 1,3-dicarboxylate functionalities have shown potent inhibition of multiple thiamine pyrophosphate-dependent enzymes [10]. These modifications can be masked as esters to improve membrane permeability [10].

Quaternary Ammonium Variations: Modifications to the pyridinium ring and quaternary ammonium center have been explored to optimize cellular uptake and target selectivity. Analogues with different N-substituents and ring modifications have been synthesized to investigate structure-activity relationships within this region [9].

Green Chemistry Approaches to Amprolium Synthesis

The implementation of green chemistry principles in amprolium synthesis has become increasingly important due to environmental concerns and regulatory requirements for pharmaceutical manufacturing [12] [13].

Solvent Reduction Strategies: Traditional amprolium synthesis often requires multiple organic solvents for different reaction steps. Green chemistry approaches have focused on developing solvent-free reaction conditions or utilizing more environmentally benign solvents such as water or ethanol [12]. Solid-state reactions have been explored for certain steps to eliminate solvent use entirely [12].

Microwave-Assisted Synthesis: Microwave heating has been applied to accelerate key reaction steps while reducing energy consumption [12]. This approach can significantly decrease reaction times and improve yields through more efficient heat transfer and reduced side reaction formation [12].

Continuous Flow Processing: The implementation of continuous flow microreactor systems represents a significant advancement in green synthesis methodology [2]. These systems provide better control over reaction parameters, reduce waste generation, and enable more efficient heat and mass transfer compared to traditional batch processes [2].

Catalyst Optimization: The development of heterogeneous catalysts that can be easily separated and recycled has been a focus of green chemistry initiatives [12]. These catalysts reduce the need for stoichiometric reagents and minimize waste generation while maintaining high selectivity and yield [12].

Waste Minimization: Process optimization has focused on improving atom economy by minimizing by-product formation and implementing efficient purification techniques [13]. The use of environmentally friendly crystallization solvents and recyclable purification media has been incorporated into commercial processes [3] [6].

Energy Efficiency: Modern synthesis routes have been designed to operate at lower temperatures and pressures where possible, reducing overall energy consumption [2]. The integration of heat recovery systems and optimized reaction sequences contributes to improved energy efficiency [2].

Data Tables

Table 1: Amprolium Synthesis Pathway

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Condensation of ethoxymethylenemalononitrile with acetamidine | Ethoxymethylenemalononitrile + acetamidine HCl | 4-Amino-2-methyl-5-cyanopyrimidine |

| 2 | Formation of 2-methyl-4-amino-5-cyanopyrimidine | Base catalysis, loss of ethoxide | Pyrimidine intermediate |

| 3 | Reduction of nitrile to aminomethyl compound | Reducing agent (LiAlH4 or catalytic hydrogenation) | 2-Methyl-4-amino-5-aminomethylpyrimidine |

| 4 | Exhaustive methylation and halogen displacement | Methylating agent, then halogenation | Quaternary ammonium intermediate |

| 5 | Displacement by α-picoline (2-methylpyridine) | α-Picoline (2-methylpyridine) | Amprolium |

Table 2: Alternative Synthesis Routes for Amprolium

| Route | Key Features | Advantages | Yield |

|---|---|---|---|

| Microreactor synthesis | Continuous flow, improved yield (90.1%) | Better control, higher purity | 90.1% |

| One-pot condensation | Formaldehyde-mediated condensation | Simplified procedure, shorter time | 92.6% |

| Direct amination | Ammonia treatment of methoxymethyl derivative | Direct conversion, fewer steps | Variable |

| Modified Grewe method | Traditional condensation with improved conditions | Established methodology | 60% |

Table 3: Structure-Activity Relationship Components

| Structural Component | Function | SAR Importance |

|---|---|---|

| Pyrimidine ring | Core heterocycle for thiamine mimicry | Critical - forms H-bonds with target |

| 2-Propyl substituent | Provides hydrophobic interaction | Moderate - affects binding affinity |

| 4-Amino group | Essential for activity | Critical - required for activity |

| Methylene bridge | Linker between rings | High - proper spacing essential |

| Pyridinium moiety | Positive charge center | Critical - charge interaction |

| Quaternary nitrogen | Membrane interaction | High - determines selectivity |

Table 4: Green Chemistry Approaches to Amprolium Synthesis

| Approach | Benefits | Implementation | Environmental Impact |

|---|---|---|---|

| Solvent-free reactions | Eliminates organic solvents | Solid-state reactions | Reduced VOC emissions |

| Microwave assistance | Reduced reaction time and energy | Controlled heating | Lower energy consumption |

| Continuous flow | Improved selectivity and yield | Microreactor systems | Minimal waste generation |

| Catalyst optimization | Lower catalyst loading | Heterogeneous catalysts | Recyclable catalysts |

| Waste reduction | Minimized by-products | Optimized stoichiometry | Atom economy improvement |

Table 5: Reaction Mechanisms in Amprolium Synthesis

| Reaction Type | Mechanism | Key Intermediates | Reaction Conditions |

|---|---|---|---|

| Nucleophilic addition | Michael addition of amidine to activated methylene | Ethoxymethylenemalononitrile | Base catalysis, moderate temperature |

| Cyclization | Intramolecular cyclization with loss of ethoxide | 4-Amino-2-methyl-5-cyanopyrimidine | Heat, loss of alcohol |

| Reduction | Catalytic hydrogenation or hydride reduction | 2-Methyl-4-amino-5-aminomethylpyrimidine | H2/catalyst or LiAlH4 |

| Quaternization | Methylation followed by halide displacement | Quaternary ammonium halide | Methylating agent, then halogenation |

| Displacement | SN2 displacement by pyridine nitrogen | Amprolium | Nucleophilic substitution |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Martínez-Villalba A, Núñez O, Moyano E, Galceran MT. Field amplified sample injection-capillary zone electrophoresis for the analysis of amprolium in eggs. Electrophoresis. 2013 Mar;34(6):870-6. doi: 10.1002/elps.201200579. Epub 2013 Feb 25. PubMed PMID: 23334897.

3: Hussein LA, Magdy N, Abbas MM. Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:395-405. doi: 10.1016/j.saa.2014.11.073. Epub 2014 Nov 29. PubMed PMID: 25523045.

4: Avais M, Rashid G, Ijaz M, Khan MA, Nasir A, Jahanzaib MS, Khan JA, Hameed S, Reichel MP. Evaluation of furazolidone, sulfadimidine and amprolium to treat coccidiosis in Beetal goats under field conditions. Pak J Pharm Sci. 2016 Mar;29(2):485-7. PubMed PMID: 27087093.

5: Gibbons P, Love D, Craig T, Budke C. Efficacy of treatment of elevated coccidial oocyst counts in goats using amprolium versus ponazuril. Vet Parasitol. 2016 Mar 15;218:1-4. doi: 10.1016/j.vetpar.2015.12.020. Epub 2015 Dec 28. PubMed PMID: 26872920.

6: Young G, Alley ML, Foster DM, Smith GW. Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids. Vet Parasitol. 2011 Jun 10;178(3-4):346-9. doi: 10.1016/j.vetpar.2011.01.028. Epub 2011 Jan 21. PubMed PMID: 21333448.

7: Kan CA, van Leeuwen W, van Gend HW. [Amprolium residues in eggs following administration of amprolium/ethopabate in laying hens and breeding hens]. Tijdschr Diergeneeskd. 1989 Jan 15;114(2):76-82. Dutch. PubMed PMID: 2919391.

8: Iqbal A, Tariq KA, Wazir VS, Singh R. Antiparasitic efficacy of Artemisia absinthium, toltrazuril and amprolium against intestinal coccidiosis in goats. J Parasit Dis. 2013 Apr;37(1):88-93. doi: 10.1007/s12639-012-0137-9. Epub 2012 Jul 24. PubMed PMID: 24431547; PubMed Central PMCID: PMC3590371.

9: Martínez-Villalba A, Moyano E, Galceran MT. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2010 Sep 10;1217(37):5802-7. doi: 10.1016/j.chroma.2010.07.041. Epub 2010 Jul 22. PubMed PMID: 20696436.

10: Bizon-Zygmańska D, Jankowska-Kulawy A, Bielarczyk H, Pawełczyk T, Ronowska A, Marszałł M, Szutowicz A. Acetyl-CoA metabolism in amprolium-evoked thiamine pyrophosphate deficits in cholinergic SN56 neuroblastoma cells. Neurochem Int. 2011 Aug;59(2):208-16. doi: 10.1016/j.neuint.2011.04.018. Epub 2011 Jun 6. PubMed PMID: 21672592.

11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.

12: Thornber EJ, Elliott LE, Kerr D, Marriott JM, Massera FC. Thiamin inadequacy in infants: lack of evidence of amprolium in egg yolk. Aust N Z J Med. 1983 Feb;13(1):51-2. PubMed PMID: 6576746.

13: Ruff MD, Garcia R, Chute MB, Tamas T. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. Avian Dis. 1993 Oct-Dec;37(4):988-92. PubMed PMID: 8141759.

14: Ruff MD, Chute MB, Garcia R. Supplemental use of liquid amprolium in skip-a-day feeding of replacement pullets. Poult Sci. 1991 Mar;70(3):515-20. PubMed PMID: 2047345.

15: Chapman HD. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate. Parasitology. 1978 Apr;76(2):177-83. PubMed PMID: 274682.

16: Spicer EM, Horton BJ. Biochemistry of natural and amprolium-induced polioencephalomalacia in sheep. Aust Vet J. 1981 May;57(5):230-5. PubMed PMID: 7295240.

17: Tanwar RK, Malik KS, Gahlot AK. Polioencephalomalacia induced with amprolium in buffalo calves--clinicopathologic findings. Zentralbl Veterinarmed A. 1994 Jun;41(5):396-404. PubMed PMID: 7817642.

18: Patton WH, Schwartz LD, Babish JG, Lisk DJ. Use of amprolium for the control of coccidiosis in pheasants. Avian Dis. 1984 Jul-Sep;28(3):693-9. PubMed PMID: 6487190.

19: Fink DW, deFontenay G, Bonnefille P, Camarade M, Monier C. Further studies on the spectrophotometric determination of amprolium. J AOAC Int. 2004 May-Jun;87(3):677-80. PubMed PMID: 15287667.

20: Tanwar RK, Malik KS, Sadana JR. Polioencephalomalacia induced with amprolium in buffalo calves: pathologic changes of the central nervous system. Zentralbl Veterinarmed A. 1993 Feb;40(1):58-66. PubMed PMID: 8451904.